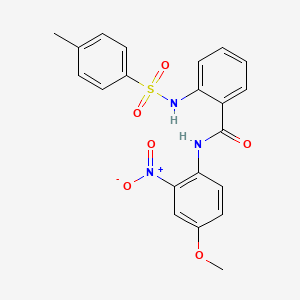

N-(4-methoxy-2-nitrophenyl)-2-(4-methylbenzenesulfonamido)benzamide

Description

Properties

IUPAC Name |

N-(4-methoxy-2-nitrophenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O6S/c1-14-7-10-16(11-8-14)31(28,29)23-18-6-4-3-5-17(18)21(25)22-19-12-9-15(30-2)13-20(19)24(26)27/h3-13,23H,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSPQRUFWOKPAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(C=C(C=C3)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-nitrophenyl)-2-(4-methylbenzenesulfonamido)benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Methoxylation: The addition of a methoxy group (-OCH3) to the aromatic ring.

Amidation: The formation of the amide bond (-CONH-) linking the two aromatic rings.

Each step requires specific reaction conditions, such as the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-nitrophenyl)-2-(4-methylbenzenesulfonamido)benzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group (-NH2) under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (OH-, NH2-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups to the aromatic rings.

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the compound's efficacy against various bacterial and fungal strains. The structure of N-(4-methoxy-2-nitrophenyl)-2-(4-methylbenzenesulfonamido)benzamide suggests that the presence of nitro and methoxy groups may enhance its antimicrobial properties.

Antimicrobial Activity Evaluation

A study evaluated the antimicrobial activity of synthesized derivatives, including this compound, against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values were determined using standard methods.

| Compound | MIC (µM) | Target Organisms |

|---|---|---|

| This compound | 1.30 | Staphylococcus aureus, Escherichia coli |

| Cefadroxil (Standard) | 1.72 | Various |

The results indicated that the compound exhibited significant antimicrobial effects, comparable to standard antibiotics, suggesting its potential use in treating infections caused by resistant strains .

Anticancer Applications

The anticancer potential of this compound has also been investigated. The compound was tested against human colorectal carcinoma cell lines (HCT116), revealing promising results.

Anticancer Activity Evaluation

The antiproliferative effects were assessed using the Sulforhodamine B (SRB) assay, which measures cell viability post-treatment.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 5.85 | HCT116 |

| 5-Fluorouracil (Standard) | 9.99 | HCT116 |

The compound demonstrated a lower IC50 value than the standard drug 5-Fluorouracil, indicating higher potency in inhibiting cancer cell growth .

Case Studies

- Antimicrobial Study : A comprehensive study involving multiple synthesized derivatives, including this compound, revealed consistent antimicrobial activity across various strains, supporting its development as a new class of antibiotics .

- Anticancer Research : In vitro studies on colorectal cancer cell lines showed that compounds with similar structures exhibited significant cytotoxicity, suggesting that modifications to the benzamide framework can enhance anticancer properties .

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)-2-(4-methylbenzenesulfonamido)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Benzamide Derivatives

4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide ()

- Structural Differences : Lacks the sulfonamido group but retains the nitro and methoxy substituents.

- Spectral Data : IR and NMR confirm the absence of sulfonamido vibrations (e.g., S=O stretches at ~1350–1200 cm⁻¹), contrasting with the target compound .

- Crystallography : Forms intermolecular hydrogen bonds (N–H···O) between the amide and nitro groups, stabilizing its crystal lattice .

N-(4-Chlorophenyl)-2-hydroxybenzamide ()

- Functional Groups : Replaces nitro and methoxy with hydroxy and chloro groups.

Sulfonamido-Containing Analogs

5-Chloro-N-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfonylamino]benzamide ()

- Substituents : Triply chlorinated (phenyl and benzamide rings), enhancing electron-withdrawing effects.

- Applications : Likely pesticidal (similar to etobenzanid in ) due to halogenated motifs .

- Spectral Data : Distinctive ¹H-NMR shifts for aromatic protons adjacent to sulfonamido groups (~δ 7.5–8.0 ppm) .

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorophenyl)sulfonylamino]benzamide ()

Spectroscopic Characterization

- IR Spectroscopy :

- NMR Analysis :

Melting Points and Solubility

Biological Activity

N-(4-methoxy-2-nitrophenyl)-2-(4-methylbenzenesulfonamido)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis and Structural Information

The synthesis of this compound typically involves several steps, including nitration, sulfonation, and amide formation. The compound can be characterized by the following structural features:

- Molecular Formula : C15H16N3O4S

- Molecular Weight : 332.37 g/mol

- IUPAC Name : this compound

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that nitro-containing compounds can inhibit bacterial growth by interfering with nucleic acid synthesis or protein translation.

Anti-inflammatory Effects

In vitro studies have demonstrated that related sulfonamide derivatives possess anti-inflammatory properties. These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

- Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Modulation : It may also interact with receptors linked to inflammatory responses or microbial adhesion.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study evaluating various nitro-substituted anilines found that some derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis and function.

-

Anti-inflammatory Research :

- In a controlled experiment, a sulfonamide derivative was tested for its ability to reduce inflammation in a murine model of arthritis. Results indicated a marked decrease in swelling and pro-inflammatory cytokine levels, suggesting potential therapeutic applications for inflammatory diseases.

-

Synergistic Effects with Other Compounds :

- Research has shown that combining this compound with other antimicrobial agents can enhance efficacy. This synergistic effect could lead to lower dosages and reduced side effects in clinical applications.

Data Table: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate against Gram-positive bacteria | Significant reduction in cytokines | Enzyme inhibition |

| Sulfonamide Derivative A | High against Gram-negative bacteria | Moderate | Receptor modulation |

| Nitro Compound B | Low | High | Cell wall disruption |

Q & A

What are the optimal synthetic routes for N-(4-methoxy-2-nitrophenyl)-2-(4-methylbenzenesulfonamido)benzamide?

Level: Basic

Methodological Answer:

The compound can be synthesized via a two-step amidation reaction. First, 4-methoxy-2-nitroaniline reacts with 4-methylbenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine as a base to form the sulfonamide intermediate. Subsequent coupling with a benzoyl chloride derivative under similar conditions yields the final product. Purification via silica gel column chromatography (ethyl acetate/hexane) achieves a 77% yield. Reaction progress should be monitored by TLC, and crystallization from ethyl acetate/hexane produces X-ray-quality crystals .

How can X-ray crystallography determine the molecular conformation and intermolecular interactions of this compound?

Level: Basic

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) reveals non-planar geometry due to dihedral angles between aromatic rings (e.g., 4.52° between benzene rings). Hydrogen bonding (N–H···O and C–H···O) creates infinite tape structures along the crystallographic b-axis. Refinement parameters include free refinement of NH hydrogens and constrained riding models for others. Use the CIF file to analyze bond lengths (e.g., C–N: ~1.39 Å) and torsion angles (e.g., nitro group: 17.1°/-161.3°) .

What spectroscopic techniques validate the structural integrity of this benzamide derivative?

Level: Basic

Methodological Answer:

- NMR : ¹H and ¹³C NMR confirm substituent positions. For example, methoxy protons resonate at δ ~3.8 ppm, while aromatic protons appear between δ 7.0–8.5 ppm.

- FT-IR : Amide C=O stretches at ~1650 cm⁻¹, sulfonamide S=O at ~1350/1150 cm⁻¹, and nitro groups at ~1520/1350 cm⁻¹.

- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify the molecular formula .

How do intermolecular interactions dictate crystal packing, and what graph-set analyses apply?

Level: Advanced

Methodological Answer:

Hydrogen-bonding motifs (e.g., N–H···O and C–H···O) form R₂²(8) and R₂²(10) graph-set patterns, creating 2D networks. Etter’s rules classify these interactions, where donor-acceptor distances (e.g., N···O: ~2.8–3.0 Å) and angles (>150°) confirm directional stability. Computational tools like Mercury visualize these networks, critical for predicting solubility and stability .

What computational approaches predict the compound’s reactivity or biological activity?

Level: Advanced

Methodological Answer:

- DFT Calculations : Optimize geometry using Gaussian at the B3LYP/6-311G(d,p) level to compute frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, revealing nucleophilic/electrophilic sites.

- Molecular Docking : Use AutoDock Vina to simulate binding with target enzymes (e.g., MMP-9/MMP-13) based on sulfonamide pharmacophores. Dock scores and binding poses correlate with inhibitory potential .

What challenges arise in achieving regioselectivity during amidation and sulfonylation steps?

Level: Advanced

Methodological Answer:

Competing reactions (e.g., over-sulfonylation or nitro group reduction) require strict control of stoichiometry (excess acyl chloride) and temperature (room temperature). Protecting groups (e.g., methoxy) prevent undesired side reactions. Monitoring by TLC and adjusting triethylamine concentration (0.5–1.0 eq.) minimizes byproducts. Kinetic vs. thermodynamic control in crystallization also affects purity .

How can differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability?

Level: Advanced

Methodological Answer:

DSC detects melting points (e.g., ~150–160°C) and polymorphic transitions. TGA quantifies decomposition temperatures (e.g., >200°C) and residual solvents. Heating rates of 10°C/min under nitrogen prevent oxidation. Data interpretation via software (e.g., TA Instruments) identifies phase changes critical for storage and formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.